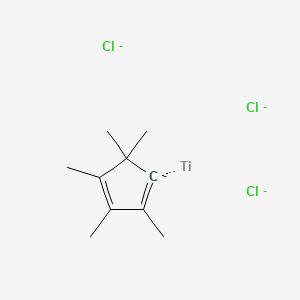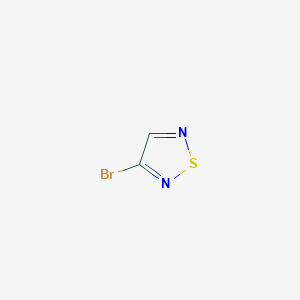![molecular formula C9H18N2O B13898117 (2S)-1-(3,8-diazabicyclo[3.2.1]octan-3-yl)propan-2-ol](/img/structure/B13898117.png)
(2S)-1-(3,8-diazabicyclo[3.2.1]octan-3-yl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-1-(3,8-diazabicyclo[321]octan-3-yl)propan-2-ol is a chemical compound with a unique bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(3,8-diazabicyclo[3.2.1]octan-3-yl)propan-2-ol typically involves the formation of the bicyclic structure followed by the introduction of the propan-2-ol moiety. One common synthetic route involves the cyclization of appropriate precursors under specific conditions to form the bicyclic core, followed by functionalization to introduce the hydroxyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-1-(3,8-diazabicyclo[3.2.1]octan-3-yl)propan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohol derivatives.
Applications De Recherche Scientifique
(2S)-1-(3,8-diazabicyclo[3.2.1]octan-3-yl)propan-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2S)-1-(3,8-diazabicyclo[3.2.1]octan-3-yl)propan-2-ol involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into certain binding sites, potentially modulating biological pathways. The hydroxyl group may also participate in hydrogen bonding, enhancing its binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S)-1-(3,8-diazabicyclo[3.2.1]octan-3-yl)ethanol
- (2S)-1-(3,8-diazabicyclo[3.2.1]octan-3-yl)methanol
Uniqueness
The uniqueness of (2S)-1-(3,8-diazabicyclo[3.2.1]octan-3-yl)propan-2-ol lies in its specific bicyclic structure and the presence of the propan-2-ol moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C9H18N2O |
|---|---|
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
(2S)-1-(3,8-diazabicyclo[3.2.1]octan-3-yl)propan-2-ol |
InChI |
InChI=1S/C9H18N2O/c1-7(12)4-11-5-8-2-3-9(6-11)10-8/h7-10,12H,2-6H2,1H3/t7-,8?,9?/m0/s1 |
Clé InChI |
QODUIPLRMQIEEB-UEJVZZJDSA-N |
SMILES isomérique |
C[C@@H](CN1CC2CCC(C1)N2)O |
SMILES canonique |
CC(CN1CC2CCC(C1)N2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-Fluoro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B13898083.png)

![2-Hydroxyspiro[3.3]heptane-2-carboxylic acid](/img/structure/B13898097.png)

![5-bromo-7H-dibenzo[c,g]carbazole](/img/structure/B13898114.png)






